

The Discovery, Isolation, and Characterization of Asperindole B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asperindole B

Cat. No.: B15601800

[Get Quote](#)

Abstract

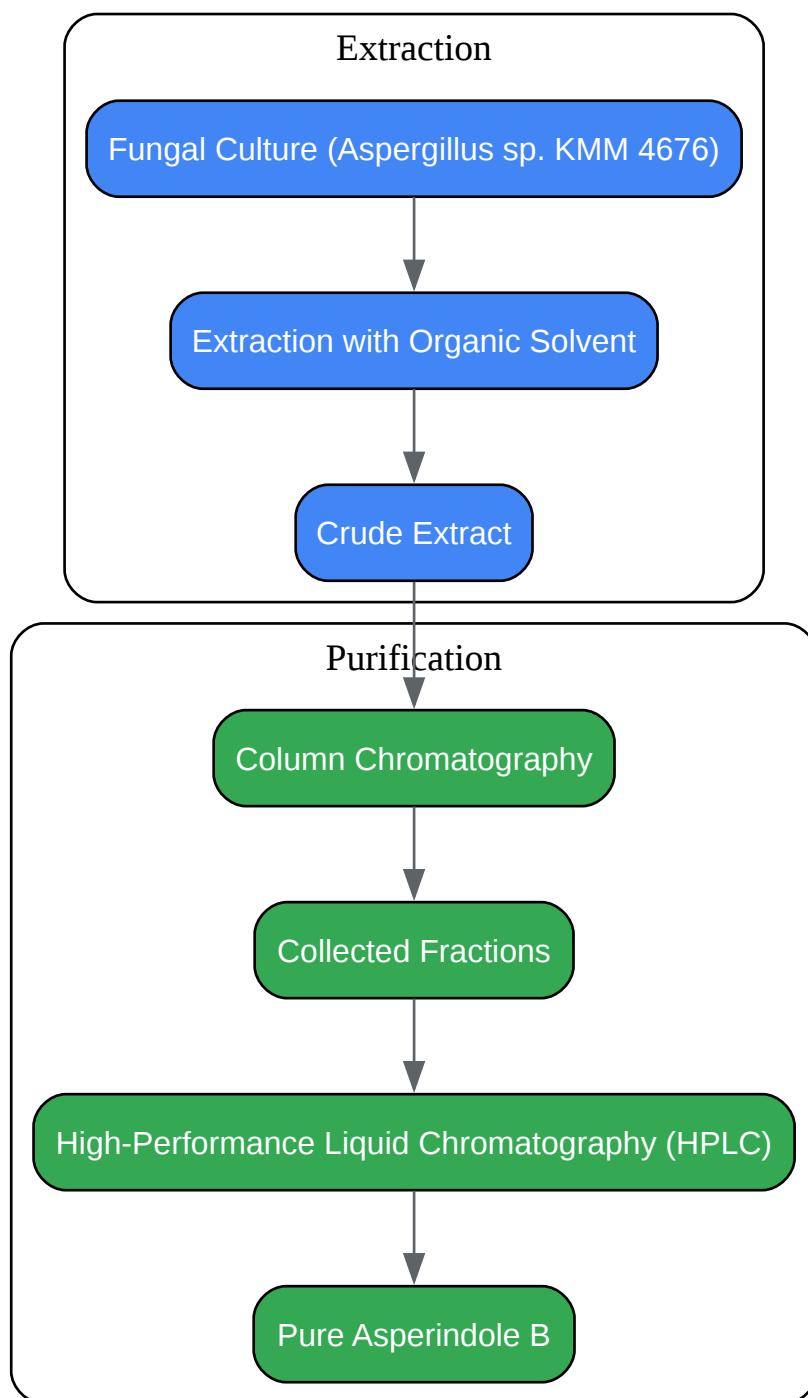
Asperindole B is an indole-diterpene alkaloid first identified from a marine-derived fungus. This document provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of **Asperindole B**. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a technical guide for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Source Organism

Asperindole B was discovered as a new natural compound during a screening program for biologically active substances from marine microorganisms.^[1] It was isolated from the marine-derived fungus *Aspergillus* sp. strain KMM 4676. This fungal strain was found in association with an unidentified colonial ascidian collected from the Shikotan Island in the Pacific Ocean.^[1] The fungal strain was identified based on the analysis of its ITS1–5.8S–ITS2 sequence, which showed 98% similarity with *Aspergillus candidus*.^[1]

Experimental Protocols

Fungal Cultivation and Fermentation


The fungal strain *Aspergillus* sp. KMM 4676 was cultivated to produce a sufficient quantity of secondary metabolites for isolation.

- DNA Extraction and Identification:

- Fungal DNA was extracted using the HiPurATM Plant DNA Isolation kit (CTAB Method) following the manufacturer's instructions.[\[1\]](#)
- The internal transcribed spacer (ITS) regions were amplified using ITS1 and ITS4 primers. [\[1\]](#)
- The obtained sequences were compared with the GenBank database for species identification.[\[1\]](#)

Extraction and Isolation of Asperindole B

The following workflow outlines the extraction and purification process for **Asperindole B** from the fungal culture.

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and isolation of **Asperindole B**.

Structure Elucidation

The chemical structure of **Asperindole B** was determined using a combination of spectroscopic techniques.

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula of **Asperindole B** was established based on its HRESIMS data.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule. The analysis of NMR data revealed that **Asperindole B** has the same indole-diterpene framework as Asperindole A, but lacks the chlorine atom.[\[1\]](#)

Quantitative Data

Physicochemical Properties

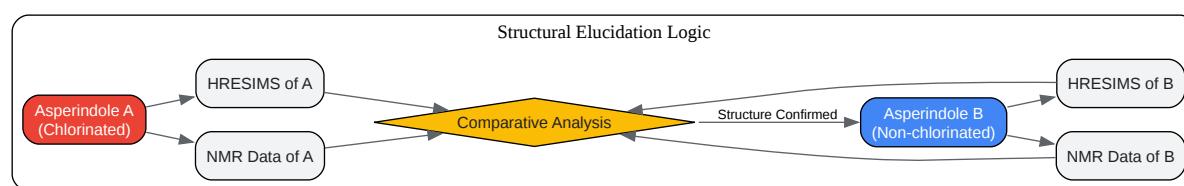
Property	Value	Reference
Appearance	White powder	[1]
Specific Rotation ($[\alpha]\text{D}^{20}$)	+40 (c 0.03, CHCl_3)	[1]
Molecular Formula	$\text{C}_{29}\text{H}_{33}\text{NO}_6$	[1]
HRESIMS (m/z)	514.2194 $[\text{M} + \text{Na}]^+$ (calculated for 514.2200)	[1]

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Asperindole B** were recorded in DMSO-d_6 .[\[1\]](#)

Position	δ C (ppm)	δ H (ppm, J in Hz)
2	134.1	-
3	108.5	-
4	57.0	4.19, d (11.0)
5	45.4	2.14, m
6	22.8	1.60, m; 1.45, m
7	36.6	1.83, m
8	40.5	1.95, m
9	134.5	5.25, d (7.8)
10	126.2	-
11	36.3	2.25, m
12	26.5	1.55, m; 1.40, m
13	77.2	-
14	42.6	1.90, m; 1.75, m
15	28.1	1.10, s
16	16.9	0.85, s
17	148.2	4.95, s; 4.80, s
18	110.8	-
19	129.5	-
20	125.1	7.25, d (7.6)
21	118.1	6.89, t (7.6)
22	119.2	6.93, t (7.6)
23	110.8	7.27, d (7.6)
24	136.2	-

25	17.5	1.65, s
26	25.6	-
27	64.1	4.10, d (12.0); 3.95, d (12.0)
28	170.1	-
29	21.0	2.05, s


NMR data sourced from Afiyatullov et al. (2018).[\[1\]](#)

Biological Activity

While specific biological activity data for **Asperindole B** is not extensively detailed in the initial discovery publication, related compounds from the Asperindole family have shown cytotoxic effects. Asperindole A, a chlorinated analogue, demonstrated cytotoxicity against human prostate cancer cell lines PC-3, LNCaP, and 22Rv1 with IC₅₀ values of 69.4 μ M, 47.8 μ M, and 4.86 μ M, respectively.[\[2\]](#) It was also found to induce apoptosis in 22Rv1 cells.[\[2\]](#) Further investigation is required to determine the specific bioactivities of **Asperindole B**.

Logical Relationships in Structural Determination

The structural elucidation of **Asperindole B** relied on a comparative analysis with the concurrently isolated Asperindole A.

[Click to download full resolution via product page](#)

Caption: Logical flow for the structural determination of **Asperindole B**.

Conclusion

Asperindole B represents a member of the indole-diterpene alkaloid class of natural products derived from marine fungi. Its isolation and structural characterization have been accomplished through standard natural product chemistry workflows. While preliminary data on related compounds suggest potential cytotoxic activity, further studies are necessary to fully elucidate the pharmacological profile of **Asperindole B**. This guide provides the foundational knowledge for researchers interested in the synthesis, derivatization, and further biological investigation of this marine-derived metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus *Aspergillus* sp. KMM 4676 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery, Isolation, and Characterization of Asperindole B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601800#discovery-and-isolation-of-asperindole-b-from-marine-fungi>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com